![molecular formula C7H9F3N2O3S B13550170 1-propyl-1H-pyrazol-4-yltrifluoromethanesulfonate](/img/structure/B13550170.png)
1-propyl-1H-pyrazol-4-yltrifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-propyl-1H-pyrazol-4-yltrifluoromethanesulfonate is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethanesulfonate group attached to the pyrazole ring enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-propyl-1H-pyrazol-4-yltrifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of 1-propyl-1H-pyrazole with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-propyl-1H-pyrazol-4-yltrifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr) and amines (e.g., NH3, RNH2).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazole derivatives with different functional groups, and complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
1-propyl-1H-pyrazol-4-yltrifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-propyl-1H-pyrazol-4-yltrifluoromethanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with applications in medicinal chemistry.
Pyrazole-sulfonamide Derivatives: Compounds with antiproliferative activities against cancer cell lines.
4,4-Difluoro-1H-pyrazole Derivatives: Fluorinated pyrazoles with unique structural and chemical properties.
Uniqueness
1-propyl-1H-pyrazol-4-yltrifluoromethanesulfonate stands out due to its trifluoromethanesulfonate group, which enhances its reactivity and stability. This makes it a valuable intermediate in various chemical reactions and a promising candidate for drug development and industrial applications .
Eigenschaften
Molekularformel |
C7H9F3N2O3S |
---|---|
Molekulargewicht |
258.22 g/mol |
IUPAC-Name |
(1-propylpyrazol-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H9F3N2O3S/c1-2-3-12-5-6(4-11-12)15-16(13,14)7(8,9)10/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
RAWPMWZDBCTRLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C=N1)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.